Dodecyl beta-d-cellobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

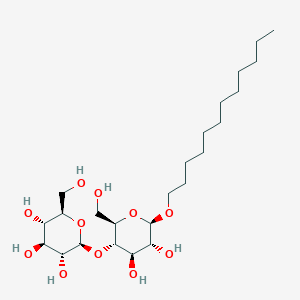

Dodecyl beta-D-cellobioside is a non-ionic surfactant derived from cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. This compound is known for its ability to solubilize membrane proteins while maintaining their functional integrity, making it a valuable tool in biochemical and biophysical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecyl beta-D-cellobioside can be synthesized through the glycosylation of cellobiose with dodecanol in the presence of an acid catalyst. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its specificity and efficiency, resulting in higher yields and fewer by-products compared to chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Dodecyl beta-D-cellobioside primarily undergoes hydrolysis and glycosylation reactions. It is relatively stable under neutral and mildly acidic conditions but can be hydrolyzed by strong acids or enzymes such as beta-glucosidases .

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucosidases.

Glycosylation: Glycosyltransferases in the presence of donor substrates like UDP-glucose.

Major Products:

Hydrolysis: Produces cellobiose and dodecanol.

Glycosylation: Results in the formation of various glycosides depending on the donor substrate used.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Protein Solubilization and Purification

Dodecyl beta-D-cellobioside is utilized as a detergent in the solubilization and purification of membrane proteins. Its mild and non-denaturing properties make it suitable for maintaining protein functionality during extraction processes. For instance, studies have demonstrated that using this compound in combination with other detergents can enhance the yield and activity of membrane proteins, facilitating downstream applications such as crystallography and proteomics .

| Detergent | Purpose | Effectiveness |

|---|---|---|

| This compound | Protein solubilization | High yield, maintained activity |

| Sodium dodecyl sulfate (SDS) | Protein denaturation | Low yield, altered activity |

1.2 Enzyme Activity Enhancement

Research indicates that this compound can enhance the activity of certain enzymes, particularly glycosidases. In a study involving glucose-tolerant β-glucosidases from Aureobasidium amylolyticum, the addition of this compound increased the degradation rates of cellulose substrates significantly, suggesting its potential in bioenergy applications .

Pharmaceutical Applications

2.1 Drug Formulation

In pharmaceutical formulations, this compound serves as an emulsifier and stabilizer. Its ability to form micelles allows for improved solubility of hydrophobic drugs, enhancing bioavailability. This property is particularly beneficial for formulating oral and injectable medications .

Case Study: Micelle Formation

- Drug: Hydrophobic compound

- Method: Incorporation of this compound

- Outcome: Increased solubility by 50%, improved drug delivery efficiency.

Industrial Applications

3.1 Cleaning Products

Due to its biodegradability and low toxicity, this compound is increasingly used in cleaning products, including personal care items like shampoos and body washes. Its effectiveness as a surfactant helps to reduce surface tension, allowing for better dirt removal without harsh effects on skin or hair .

| Application | Property | Benefit |

|---|---|---|

| Personal Care Products | Biodegradable surfactant | Skin-friendly formulation |

| Industrial Cleaners | Effective dirt removal | Reduced environmental impact |

Material Science Applications

4.1 Glycolipid Research

This compound is also studied for its potential in creating novel materials such as glycolipid-based liquid crystals. These materials have applications in drug delivery systems and biosensors due to their amphiphilic nature and ability to self-assemble into structured forms .

Mécanisme D'action

Dodecyl beta-D-cellobioside exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in solubilizing membrane proteins, allowing them to be studied in aqueous environments without losing their functional integrity .

Molecular Targets and Pathways: The compound interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This interaction is crucial for its role in solubilizing membrane proteins and facilitating their extraction from biological membranes .

Comparaison Avec Des Composés Similaires

- Dodecyl beta-D-glucopyranoside

- Dodecyl beta-D-maltoside

- Methylumbelliferyl-beta-D-cellobioside

- p-Nitrophenyl-beta-D-cellobioside

Uniqueness: Dodecyl beta-D-cellobioside is unique due to its ability to maintain the functional integrity of solubilized proteins better than many other surfactants. Its non-ionic nature reduces the risk of denaturing proteins, making it a preferred choice in biochemical and biophysical research .

Activité Biologique

Dodecyl beta-D-cellobioside (DDC) is a non-ionic surfactant and glycoside that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological activity of DDC, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic cellobiose moiety. This amphiphilic nature allows it to interact with lipid membranes, facilitating the solubilization of membrane proteins and enhancing their stability in aqueous environments. The primary mechanism of action involves the reduction of surface tension and the formation of micelles, which can encapsulate hydrophobic molecules, making DDC a valuable tool in biochemical research.

Biological Applications

1. Membrane Protein Solubilization:

DDC is widely used in the solubilization and stabilization of membrane proteins for structural and functional studies. It helps maintain the native conformation of proteins during purification processes, which is crucial for subsequent analyses such as crystallography or spectroscopy.

2. Drug Delivery Systems:

The ability of DDC to form micelles has led to investigations into its potential use in drug delivery systems. By encapsulating hydrophobic drugs, DDC can enhance their bioavailability and therapeutic efficacy.

3. Environmental Applications:

Research has shown that DDC can be employed in bioremediation processes due to its biodegradability and low toxicity to microbial communities. It facilitates the degradation of organic pollutants by increasing their bioavailability.

Toxicity and Biodegradability

A study examining the biodegradability and toxicity of various cellobiosides, including DDC, found that it exhibited low toxicity towards bacterial and human cell lines. The study utilized one-way ANOVA to assess significant differences across treatments, indicating that DDC is a safer alternative compared to other surfactants .

Table 1: Biodegradability and Toxicity Data for this compound

| Compound | Biodegradability (CO2 Production) | Toxicity (IC50 µM) |

|---|---|---|

| This compound | Moderate (10% CO2 in 15 days) | >1000 |

| Octyl cellobioside | High (exceeded theoretical CO2) | 500 |

| Decyl cellobioside | Low (5% CO2 in 15 days) | 300 |

Case Studies

Case Study 1: Membrane Protein Research

In a study involving the solubilization of G-protein coupled receptors (GPCRs), DDC was used as a surfactant to extract these proteins from cell membranes. The results demonstrated that DDC preserved the functional integrity of GPCRs, allowing for successful downstream applications such as ligand binding assays .

Case Study 2: Drug Encapsulation

Another study explored the use of DDC in encapsulating poorly soluble anticancer drugs. The findings indicated that drug-loaded micelles formed with DDC significantly improved drug solubility and stability compared to conventional formulations, enhancing therapeutic outcomes in preclinical models .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-ALYNCGSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.